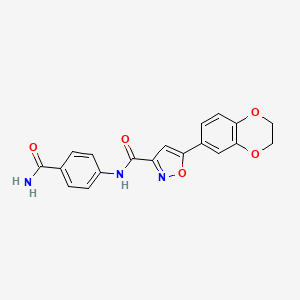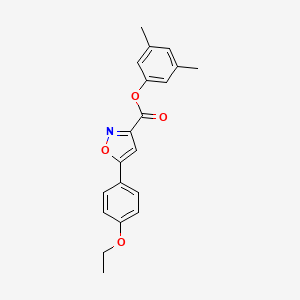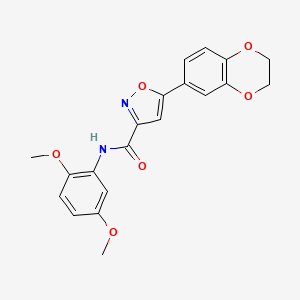![molecular formula C22H27FN2O3S B11340806 1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11340806.png)
1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a fluorophenyl group, and a methanesulfonyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.
Substitution with Fluorophenyl and Methanesulfonyl Groups: The fluorophenyl and methanesulfonyl groups are introduced through nucleophilic substitution reactions, often using reagents like fluorobenzene and methanesulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine, using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of advanced materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H27FN2O3S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methylsulfonyl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27FN2O3S/c1-16(2)18-5-9-21(10-6-18)24-22(26)19-11-13-25(14-12-19)29(27,28)15-17-3-7-20(23)8-4-17/h3-10,16,19H,11-15H2,1-2H3,(H,24,26) |
Clave InChI |
JQCONOVAHGANMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11340727.png)

![Ethyl 1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B11340741.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11340746.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11340749.png)
![(5Z)-5-[2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11340750.png)
![N-(4-acetylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11340760.png)
![1-[(3-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11340766.png)

![2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11340780.png)
![(5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11340786.png)

![(4-{4-[(4-Methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B11340816.png)

